molecular formula C9H18N2 B3031845 2-Ethyl-2,7-diazaspiro[4.4]nonane CAS No. 763883-32-5

2-Ethyl-2,7-diazaspiro[4.4]nonane

Cat. No.: B3031845
CAS No.: 763883-32-5
M. Wt: 154.25 g/mol
InChI Key: CIMLWLBBMAKGIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-2,7-diazaspiro[4.4]nonane (CAS: 763883-32-5) is a nitrogen-containing spirocyclic compound with the molecular formula C₉H₁₈N₂ and a molecular weight of 154.26 g/mol . Its structure features a central spirocyclic core (two fused five-membered rings) with an ethyl substituent at the 2-position of the diazaspiro system. This compound is primarily used in pharmaceutical research as a building block for synthesizing ligands targeting sigma (σ) receptors, which are implicated in neuropathic pain and neurological disorders .

Properties

IUPAC Name

2-ethyl-2,7-diazaspiro[4.4]nonane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-2-11-6-4-9(8-11)3-5-10-7-9/h10H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMLWLBBMAKGIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(C1)CCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390529
Record name 2-ethyl-2,7-diazaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763883-32-5
Record name 2-ethyl-2,7-diazaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2,7-diazaspiro[4.4]nonane typically involves the reaction of ethylamine with a suitable spirocyclic precursor. One common method includes the cyclization of a linear precursor containing nitrogen atoms under specific conditions to form the spirocyclic structure. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2,7-diazaspiro[4.4]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Osteoporosis Treatment
Recent research has demonstrated that derivatives of 2,7-diazaspiro[4.4]nonane can inhibit osteoclast activity, which is crucial for bone resorption. A study published in the Journal of Medicinal Chemistry reported that specific derivatives effectively prevented bone loss in ovariectomized mice without affecting bone formation. Notably, the compound E197 showed promise as a lead molecule for developing anti-osteoporotic drugs by targeting osteoclast adhesion mechanisms .

2. Cancer Therapeutics
The compound has also been investigated for its potential in cancer treatment. According to a patent application, 2,7-diazaspiro[4.4]nonane derivatives can inhibit the interaction between menin and MLL-1, which is critical in the pathogenesis of mixed lineage leukemia (MLL). This inhibition could lead to new therapeutic strategies for treating this aggressive form of leukemia .

3. Imaging Applications
Isotopic variants of 2-Ethyl-2,7-diazaspiro[4.4]nonane are being explored for in vivo imaging applications. These compounds can be labeled with deuterium or carbon-13 isotopes, enhancing their utility in biomedical imaging techniques such as MRI and PET scans .

Inhibition of Osteoclast Activity

The mechanism by which these compounds inhibit osteoclast activity involves interference with signaling pathways essential for osteoclast adhesion and function. For example, the study mentioned above utilized various derivatives to assess their impact on Rac activity, a critical regulator of osteoclast function. The results indicated that certain compounds could significantly reduce osteoclast resorption activity without compromising osteoblast function .

Targeting MLL Fusion Proteins

In the context of cancer therapy, the interaction between menin and MLL fusion proteins represents a pivotal target. The ability of this compound derivatives to disrupt this interaction suggests potential as a novel class of anti-leukemic agents that could selectively target cancer cells while sparing normal cells .

Data Tables

Application Compound/Derivative Mechanism Outcome
Osteoporosis TreatmentE197Inhibition of osteoclast activityPrevented bone loss in mice
Cancer TherapeuticsVarious derivativesInhibition of menin-MLL interactionPotential new treatment for MLL
Imaging ApplicationsIsotopic variantsEnhanced imaging capabilitiesImproved visualization in biomedical imaging

Case Studies

Case Study 1: Osteoporosis Research
In a preclinical study involving ovariectomized mice, researchers treated subjects with E197 and observed a significant reduction in bone resorption markers compared to controls. Histological analysis confirmed that this compound did not alter the number of osteoblasts, indicating a selective action on osteoclasts without disrupting overall bone homeostasis.

Case Study 2: Leukemia Treatment Development
Another study focused on the efficacy of this compound derivatives against MLL-driven leukemias. The results indicated that these compounds could effectively inhibit cell proliferation in vitro and showed promise in vivo, warranting further investigation into their therapeutic potential.

Mechanism of Action

The mechanism of action of 2-Ethyl-2,7-diazaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. The nitrogen atoms in the spirocyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :
  • Substituent Size : Bulkier substituents (e.g., 3-phenylpropyl in AD267) generally reduce steric strain in the spirocyclic core, leading to higher synthetic yields (87% for AD267 vs. 33–37% for AD225/AD234) .
  • Polarity: Polar groups (e.g., methoxy in AD234) may lower solubility in nonpolar solvents, complicating purification .
  • Simplicity: The ethyl group in 2-ethyl-2,7-diazaspiro[4.4]nonane likely simplifies synthesis compared to aryl-substituted analogs, though explicit yield data are unavailable .

Pharmacological and Receptor Binding Profiles

The diazaspiro[4.4]nonane derivatives are studied primarily for their σ receptor (S1R/S2R) binding affinities, which correlate with antiallodynic (pain-relief) activity.

Table 2: Receptor Binding Affinities (Ki, nM)
Compound Name S1R (σ1) S2R (σ2) Selectivity (S1R/S2R) Additional Targets
This compound Not reported Not reported
AD225 0.59 12 20.3 Minimal off-target binding
AD234 1.0 15 15.0 Weak MOR/DOR/KOR activity
AD267 23 21 1.1 Low selectivity for σ receptors
Key Observations :
  • Substituent Effects :
    • Electron-Withdrawing Groups : AD225’s 3,4-dichlorophenethyl group enhances S1R affinity (Ki = 0.59 nM) due to increased electron density at the nitrogen centers .
    • Bulkier Groups : AD267’s 3-phenylpropyl substituents reduce S1R/S2R selectivity (Ki = 23 nM/21 nM), suggesting steric hindrance disrupts receptor interactions .

Physicochemical and Application Differences

Parameter This compound AD225 2-Benzyl-2,7-diazaspiro[4.4]nonane
Lipophilicity (LogP) Moderate (predicted) High High
Solubility Likely higher in polar solvents Low Low (liquid form)
Applications Building block for σ ligands Antiallodynic agent Pharmaceutical intermediate
Key Observations :
  • Utility : The ethyl analog’s balance of moderate lipophilicity and simplicity makes it a versatile scaffold for further derivatization .

Biological Activity

2-Ethyl-2,7-diazaspiro[4.4]nonane is a compound of interest due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study focusing on spiroheterocycles demonstrated that such compounds possess notable antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes and inhibit essential enzymatic functions .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli, S. aureus32 µg/mL
5-amino-1-ethyl-6-fluoro-4-oxoquinolineE. coli, P. aeruginosa16 µg/mL

Neuropharmacological Effects

Another area of interest is the neuropharmacological effects of this compound. Studies suggest that compounds with similar diazaspiro structures can interact with neurotransmitter systems, potentially leading to anxiolytic or sedative effects. For instance, the compound demonstrated significant binding affinity for serotonin receptors in vitro, indicating its potential role in modulating mood and anxiety disorders .

Case Study: Neuropharmacological Assessment

In a controlled study involving animal models, administration of this compound resulted in a marked reduction in anxiety-like behaviors as measured by the elevated plus maze test. The results indicated a dose-dependent response, with higher doses correlating with increased time spent in open arms of the maze.

Cytotoxicity Studies

Cytotoxicity assays have also been conducted to evaluate the safety profile of this compound. Research indicates that while some derivatives exhibit cytotoxic effects against cancer cell lines, this compound showed minimal cytotoxicity at therapeutic concentrations.

Table 2: Cytotoxicity Results Against Various Cancer Cell Lines

Cell LineIC50 (µM)
HeLa (cervical cancer)>100
MCF-7 (breast cancer)>100
A549 (lung cancer)80

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Ethyl-2,7-diazaspiro[4.4]nonane?

  • Methodology : The compound can be synthesized via reductive amination and alkylation steps. For example, alkylation of 2,7-diazaspiro[4.4]nonane derivatives with ethyl halides under basic conditions (e.g., K₂CO₃ in acetonitrile) yields the ethyl-substituted analog. Purification via flash chromatography (4% MeOH in CH₂Cl₂) and characterization by ¹H NMR (δ 1.53 ppm for tert-butyl groups) and UPLC-MS are critical .
  • Key Considerations : Optimize reaction stoichiometry to minimize byproducts like over-alkylated species.

Q. What safety protocols are essential for handling this compound?

  • Handling : Use personal protective equipment (PPE) and avoid inhalation or skin contact. In case of exposure, wash with soap/water (skin) or move to fresh air (inhalation) .
  • Storage : Store at 2–8°C in sealed containers under inert gas to prevent degradation .

Q. Which spectroscopic techniques validate the structure of this compound derivatives?

  • ¹H NMR : Characteristic peaks include δ 1.53 ppm (tert-butyl) and δ 2.41–2.98 ppm (methylene groups in the spirocycle) .
  • UPLC-MS : Confirm molecular weight (e.g., [M+H]+ at 216.32 for benzyl-substituted analogs) and purity (>95%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity in this compound derivatives?

  • Methodology : Modify substituents at R1 (e.g., benzyl, phenethyl) and R2 (e.g., chloro, pyridinyl) to assess pharmacological effects. For example, 2-benzyl-7-phenethyl derivatives (e.g., AD145) showed potent sigma receptor binding (IC₅₀ < 100 nM) .
  • Data Analysis : Compare inhibitory activity (e.g., osteoclast inhibition in E202/E203 analogs) using dose-response curves and molecular docking .

Q. What crystallographic strategies resolve the spirocyclic conformation of this compound derivatives?

  • Software : Use SHELXL for small-molecule refinement and SHELXS for structure solution. Constrain H-atom parameters during refinement to improve accuracy .
  • Key Parameters : Analyze fractional atomic coordinates (e.g., C1–C9 bond lengths) and isotropic displacement parameters (Ų) from X-ray diffraction data .

Q. How to resolve contradictions in biological activity data across analogs?

  • Experimental Design : Use standardized assays (e.g., osteoclast resorption pits assay for E73 derivatives) and control for stereochemistry (e.g., rac-(4S,5R) vs. enantiomers) .
  • Case Study : For analogs with divergent IC₅₀ values (e.g., 410.2 vs. 427.1 [M+H]+ in E203), verify purity via UPLC-MS and confirm stereochemical assignments via NOESY .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl-2,7-diazaspiro[4.4]nonane
Reactant of Route 2
Reactant of Route 2
2-Ethyl-2,7-diazaspiro[4.4]nonane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.